![molecular formula C11H14N2O2 B2857523 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 1790318-77-2](/img/structure/B2857523.png)

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

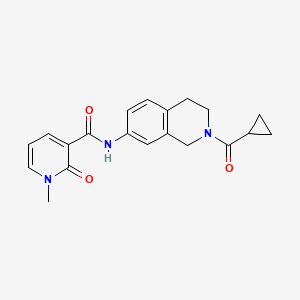

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H14N2O2 . It has a molecular weight of 206.24 . The IUPAC name for this compound is (6-methoxypyridin-2-yl)(pyrrolidin-1-yl)methanone .

Synthesis Analysis

The synthesis of compounds like 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is characterized by a pyrrolidine ring attached to a pyridine ring via a carbonyl group . The pyridine ring also has a methoxy group attached to it .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

The synthesis and analysis of compounds structurally similar to 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine, such as the study on the 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, illustrate the geometric configurations and intermolecular interactions these molecules may exhibit. For instance, the five-membered pyrrolidine ring in the mentioned compound displays an envelope geometry, emphasizing the diverse molecular structures and synthetic approaches that can be applied to related chemicals (Butcher, Bakare, & John, 2006).

Role in Chiral Chemistry

Compounds with pyrrolidinyl groups, such as (2S)-Methoxymethyl-(4S)-thiotertiobutoxy-N-pivaloyl pyrrolidine, have been utilized as ligands in chiral copper complexes, demonstrating their significant role in asymmetric synthesis. This application highlights the potential of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine in facilitating stereoselective chemical reactions, which is a crucial aspect of developing pharmaceuticals and other fine chemicals (Leyendecker & Laucher, 1983).

Applications in Antibacterial Research

The synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, including structures related to 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine, has been explored for their antibacterial activity. These compounds have shown effectiveness against a range of aerobic and anaerobic bacteria, suggesting the potential for 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine derivatives to serve as leads in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Electrophilic Properties and Reactivity

Research into the reactions of alkyl diazoacetates with pyridinium ylides, generating compounds with pyridine cores similar to 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine, reveals the compound's potential in synthetic organic chemistry. The formation of complex molecules through sequential addition reactions demonstrates the versatility and reactivity of pyridine derivatives, making them valuable intermediates in the synthesis of diverse organic compounds (Tomilov et al., 2005).

Zukünftige Richtungen

The pyrrolidine ring, a key feature of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine, is widely used in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

The pyrrolidine ring, a key structural component of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and the stereochemistry of the molecule .

Eigenschaften

IUPAC Name |

(6-methoxypyridin-2-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-6-4-5-9(12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZMMMIZDMNAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2857440.png)

![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)

![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)

![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)

![2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2857450.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)